Cas no 1483428-81-4 (3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile)

3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core with a methyl substituent at the 3-position and a cyano group at the 5-position. This structure imparts versatility in pharmaceutical and agrochemical applications, serving as a key intermediate in the synthesis of biologically active molecules. Its rigid fused-ring system enhances binding affinity in target interactions, while the electron-withdrawing cyano group facilitates further functionalization. The compound exhibits high purity and stability under standard conditions, making it suitable for research and industrial-scale processes. Its synthetic utility is underscored by its role in developing kinase inhibitors and other therapeutic agents.
3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile structure
1483428-81-4 structure
Product name:3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
CAS No:1483428-81-4
MF:C8H6N4
Molecular Weight:158.160040378571
CID:4606906

3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile 化学的及び物理的性質

名前と識別子

    • 3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBONITRILE
    • 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
    • インチ: 1S/C8H6N4/c1-5-7-2-6(3-9)4-10-8(7)12-11-5/h2,4H,1H3,(H,10,11,12)
    • InChIKey: SEGQGMVDNLBJLF-UHFFFAOYSA-N
    • SMILES: C12NN=C(C)C1=CC(C#N)=CN=2

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 0

3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM269397-1g
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
1483428-81-4 95%+
1g
$*** 2023-03-30
Chemenu
CM269397-500mg
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
1483428-81-4 95%+
500mg
$*** 2023-03-30
Chemenu
CM269397-1g
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
1483428-81-4 95+%
1g
$1675 2021-08-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2979-100MG
3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
1483428-81-4 95%
100MG
¥ 930.00 2023-03-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2979-250MG
3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
1483428-81-4 95%
250MG
¥ 1,485.00 2023-03-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2979-500MG
3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
1483428-81-4 95%
500MG
¥ 2,475.00 2023-03-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2979-1g
3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
1483428-81-4 95%
1g
¥3706.0 2024-04-24
Ambeed
A546494-1g
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
1483428-81-4 98+%
1g
$571.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2979-250mg
3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
1483428-81-4 95%
250mg
¥1483.0 2024-04-24
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD330064-1g
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
1483428-81-4 98+%
1g
¥3709.0 2023-04-01

3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile 関連文献

3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrileに関する追加情報

Research Brief on 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (CAS: 1483428-81-4): Recent Advances and Applications

3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (CAS: 1483428-81-4) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This pyrazolopyridine derivative serves as a key scaffold for the development of novel therapeutic agents, particularly in the areas of oncology, inflammation, and infectious diseases. Recent studies have highlighted its potential as a privileged structure for targeting various kinases and other biologically relevant proteins.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a JAK2 kinase inhibitor, showing promising results in myeloproliferative disorder models. The researchers utilized structure-activity relationship (SAR) studies to optimize the 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile core, achieving nanomolar potency against JAK2 while maintaining selectivity over other kinases. The compound's unique binding mode was confirmed through X-ray crystallography studies, revealing key interactions with the kinase's hinge region.

In the field of antibacterial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the development of novel derivatives based on 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile that exhibit potent activity against drug-resistant Gram-positive bacteria. The lead compound from this series showed MIC values of ≤1 μg/mL against MRSA strains while demonstrating favorable pharmacokinetic properties in preclinical models. The cyano group at the 5-position was found to be crucial for maintaining antibacterial activity while improving metabolic stability.

Ongoing research has also explored the compound's potential in neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience identified 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives as potent and selective inhibitors of LRRK2 kinase, a key target in Parkinson's disease. The optimized compounds showed excellent blood-brain barrier penetration in rodent models and demonstrated neuroprotective effects in cellular models of neurodegeneration.

The synthetic accessibility of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has been significantly improved through recent methodological advances. A 2023 paper in Organic Process Research & Development described a scalable, one-pot synthesis of the compound with >90% yield and excellent purity, addressing previous challenges in large-scale production. This development has facilitated its broader application in drug discovery programs across multiple therapeutic areas.

Future research directions for this scaffold include exploration of its potential in PROTAC (proteolysis targeting chimera) development, as its rigid structure and multiple functionalization sites make it an attractive warhead for targeted protein degradation. Preliminary results presented at the 2024 American Chemical Society meeting showed promising degradation efficiency for several oncogenic targets when incorporated into PROTAC architectures.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1483428-81-4)3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
A1063662
Purity:99%
はかる:1g
Price ($):514.0